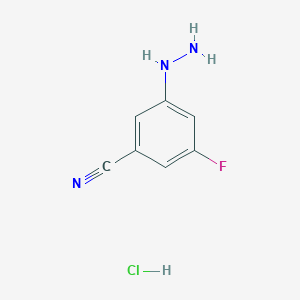

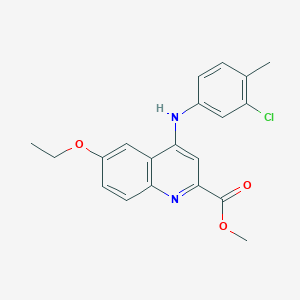

![molecular formula C25H22N2O5 B3016714 1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-30-2](/img/structure/B3016714.png)

1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" belongs to a class of organic compounds known as dihydrochromeno[2,3-c]pyrrole-3,9-diones. These compounds are characterized by a fused ring system that combines a chromene moiety with a pyrrole-3,9-dione structure. The specific compound is further modified with ethoxyphenyl and methylisoxazolyl substituents, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been reported using a multicomponent process that allows for the introduction of various substituents . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, followed by dehydration . This method could be adapted to synthesize the target compound by choosing appropriate starting materials and conditions to incorporate the ethoxyphenyl and methylisoxazolyl groups.

Molecular Structure Analysis

The molecular structure of dihydrochromeno[2,3-c]pyrrole-3,9-diones is characterized by a fused ring system. X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provides insight into the crystallographic parameters that could be similar for the compound . The space group, unit-cell dimensions, and angles are crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice. However, without specific data for "this compound," only assumptions can be made based on related structures.

Chemical Reactions Analysis

The reactivity of dihydrochromeno[2,3-c]pyrrole-3,9-diones can be inferred from studies on similar compounds. For example, 1H-pyrrol-2,3-diones have been shown to undergo diastereoselective 1,3-dipolar cycloaddition with nitrones, leading to the formation of pyrrolo[3,2-d]isoxazoles . This suggests that the compound may also participate in cycloaddition reactions, potentially leading to the formation of novel heterocyclic structures. The presence of substituents such as the ethoxyphenyl and methylisoxazolyl groups could influence the stereochemistry and outcome of such reactions.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Derivatives

- A study explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, highlighting a method that provides a wide range of derivatives. This synthesis approach suggests potential for creating various compounds with tailored properties for specific research applications (Vydzhak & Panchishyn, 2010).

Optoelectronic Materials

- Research on alcohol-soluble n-type conjugated polyelectrolytes, including pyrrolo[3,4-c]pyrrole derivatives, for use as electron transport layers in polymer solar cells, indicates the role of such compounds in enhancing power conversion efficiency. This study implies the potential of similar compounds in optoelectronic applications (Hu et al., 2015).

Antimicrobial and Antitumor Activities

- Derivatives of pyrrole-2,3-dione have been evaluated for their inhibitors of glycolic acid oxidase, demonstrating significant bioactivity. This suggests potential research applications in developing novel antimicrobial or antitumor agents (Rooney et al., 1983).

Photochromic Materials

- Studies on new photochromic symmetrical and unsymmetrical bis(heteroaryl)maleimides, including pyrrole-2,5-dione derivatives, offer insights into the development of materials with potential applications in smart windows, sensors, and information storage technologies (Cipolloni et al., 2009).

Luminescent Polymers

- Research into the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which exhibit potential for use in organic optoelectronic materials due to their significant water solubility and optical properties, indicates the versatility of pyrrole derivatives in material science (Zhang et al., 2014).

Eigenschaften

IUPAC Name |

1-(3-ethoxyphenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-5-30-17-8-6-7-16(12-17)22-21-23(28)18-9-13(2)14(3)10-19(18)31-24(21)25(29)27(22)20-11-15(4)32-26-20/h6-12,22H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNOSLCFRKLNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

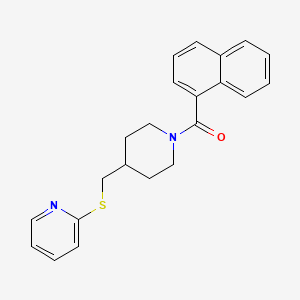

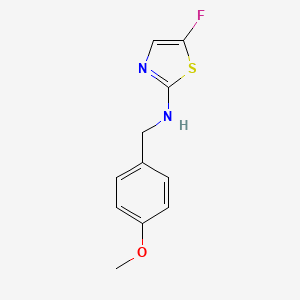

![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)

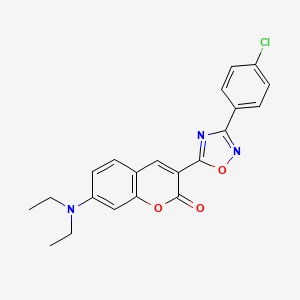

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)

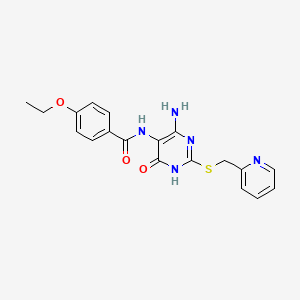

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)

![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

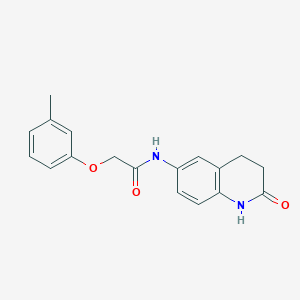

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)